molecular formula C10H11ClN4 B2869332 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole CAS No. 303144-99-2

5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole

Cat. No.: B2869332
CAS No.: 303144-99-2
M. Wt: 222.68
InChI Key: OKIHZEJBYXVLFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

1. Crystal Structure and Docking Studies

Tetrazole derivatives, including those structurally similar to 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole, have been analyzed for their crystal structures. For instance, the study of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole showed planar tetrazole rings and no conjugation to the aryl rings. These derivatives have potential as COX-2 inhibitors, based on molecular docking studies (Al-Hourani et al., 2015).

2. Corrosion Inhibition

Similar compounds, such as triazole derivatives, have been explored for corrosion inhibition. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole showed excellent inhibition efficiency for mild steel corrosion in acidic media, demonstrating the potential for similar tetrazole compounds in corrosion protection applications (Lagrenée et al., 2002).

3. Antitumor and Antimicrobial Activities

Tetrazole derivatives have been investigated for their potential in antitumor and antimicrobial applications. For instance, 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties showed significant cytotoxic activity against various cancer cell lines, suggesting a similar potential for the specific compound (Liu et al., 2017). Additionally, some N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited antibacterial activity, indicating the possible antimicrobial properties of related tetrazole compounds (Plech et al., 2011).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Properties

IUPAC Name

5-(3-chlorophenyl)-1-propyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-2-6-15-10(12-13-14-15)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIHZEJBYXVLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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